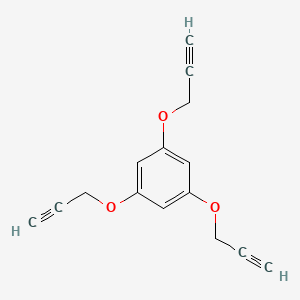

1,3,5-Tris(2-propynyloxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tris(prop-2-ynoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-4-7-16-13-10-14(17-8-5-2)12-15(11-13)18-9-6-3/h1-3,10-12H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZIFQJSKQJHDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC(=C1)OCC#C)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Trifunctional Building Blocks in Synthetic Chemistry

In synthetic chemistry, building blocks are the fundamental molecular units used to construct more complex structures. enamine.net While bifunctional building blocks are common, trifunctional building blocks are of particular importance as they allow for the creation of branched and three-dimensional molecular architectures. enamine.netenamine.de These scaffolds are crucial in fields like medicinal chemistry and materials science for generating large libraries of compounds for drug discovery and for synthesizing polymers with specific network structures. researchgate.netnih.gov

The presence of three reactive sites on a single core enables chemists to move beyond linear chains and simple rings to construct intricate, well-defined structures such as dendrimers, hyperbranched polymers, and porous organic frameworks. enamine.net The defined geometry of a trifunctional core, like the 120° separation of functional groups on a benzene (B151609) ring, translates into predictable and controlled growth of the target macromolecule. This control is essential for designing materials with tailored properties, such as high solubility, specific catalytic activity, or defined porosity. researchgate.net

Overview of Alkyne Functionalized Benzene Derivatives in Materials Science

Benzene (B151609) and its derivatives are foundational to organic chemistry and materials science, often serving as rigid, planar scaffolds in larger molecules. rsc.orgwikipedia.org When functionalized with alkyne groups, these benzene derivatives become powerful precursors for a wide array of advanced materials. The terminal alkyne is a highly versatile functional group, capable of participating in a variety of chemical transformations.

Key reactions involving alkyne-functionalized benzene derivatives include:

Cycloaddition Reactions: Alkynes readily undergo cycloadditions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.orgtcichemicals.com This reaction is highly efficient and specific, allowing for the modular construction of complex molecules under mild conditions. organic-chemistry.orgtcichemicals.com

Cyclotrimerization: The [2+2+2] cyclotrimerization of alkynes provides a direct route to highly substituted benzene rings, enabling the synthesis of complex aromatic structures that are otherwise difficult to access. nih.govacs.org

Polymerization: Alkyne groups can be polymerized to form conjugated polymers, which are materials with interesting electronic and optical properties, making them suitable for applications in organic field-effect transistors, light-emitting diodes, and photovoltaic devices. acs.org

The rigid nature of the benzene core combined with the reactivity of the alkyne arms allows for the construction of shape-persistent architectures, foldamers, and porous organic polymers with applications in molecular recognition, catalysis, and environmental remediation. acs.orgresearchgate.net

Research Trajectories of 1,3,5 Tris 2 Propynyloxy Benzene As a Versatile Synthon

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the archetypal "click" reaction, is the most prominent and widely utilized transformation involving this compound. researchgate.net This reaction offers a highly efficient and regioselective method for forming stable 1,4-disubstituted 1,2,3-triazole linkages. organic-chemistry.orgwikipedia.org

Scope and Efficiency in Triazole Formation

The trifunctional nature of this compound makes it an excellent core molecule for the convergent synthesis of dendrimers and star-shaped polymers. mdpi.comresearchgate.net In this approach, azide-functionalized dendritic wedges or linear polymer chains are "clicked" onto the central scaffold. The reaction proceeds with high fidelity and typically in excellent yields, often quantitatively. Standard catalytic systems, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or pre-formed copper(I) complexes, are effective in promoting the reaction under mild conditions, including at room temperature and in various solvents. mdpi.comnih.gov

The reaction involves the in-situ formation of a copper(I) acetylide intermediate from the terminal alkyne group. This intermediate then reacts with an organic azide (B81097) in a stepwise manner to exclusively form the 1,4-disubstituted triazole product. organic-chemistry.org The high thermodynamic driving force and the robustness of this reaction allow for its application with a wide array of azide-containing molecules, from small organic compounds to large macromolecules, without significant side reactions. nih.govkoreascience.kr

Table 1: Representative CuAAC Reactions with this compound Core

| Azide Reactant | Catalyst System | Solvent | Product Architecture | Yield |

|---|---|---|---|---|

| Azido-functionalized Polystyrene | CuSO₄/Sodium Ascorbate | DMF/H₂O | 3-Arm Star Polymer | High |

| 1-Azido-3,6,9-trioxadecan-10-amine | CuI/DIPEA | THF/H₂O | Functionalized Dendron Core | >95% |

| Benzyl Azide | [Cu(PPh₃)₃Br] | CH₂Cl₂ | Small Molecule Tris-triazole | Excellent |

| Azido-terminated PAMAM Dendron | CuSO₄/Sodium Ascorbate | DMSO/H₂O | G1 Dendrimer | High |

This table presents illustrative examples based on typical outcomes for CuAAC reactions in dendrimer and star polymer synthesis.

Orthogonal Click Reactions Involving this compound

Orthogonal chemistry involves the use of multiple, highly specific, and non-interfering reactions that can be performed sequentially or simultaneously in the same reaction vessel. The alkyne groups of this compound are ideally suited for CuAAC, which can be paired with other click reactions to create complex, multifunctional architectures.

For instance, the CuAAC reaction is orthogonal to strain-promoted azide-alkyne cycloaddition (SPAAC). A synthetic strategy could involve reacting this compound with a molecule containing both an azide and a strained alkyne (e.g., a dibenzocyclooctyne, DBCO). The CuAAC reaction would selectively form the triazole linkage, leaving the strained alkyne untouched for a subsequent copper-free reaction with a different azide-functionalized molecule. Similarly, CuAAC is orthogonal to other reactions like thiol-ene or thiol-yne chemistry, allowing for precise, stepwise construction of materials with distinct functionalities on different parts of the molecule.

Thermally Triggered Cycloaddition Reactions

Prior to the discovery of copper catalysis, the reaction between an azide and a terminal alkyne was conducted under thermal conditions, a process known as the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgnih.gov This reaction is mechanistically distinct from CuAAC, proceeding through a concerted pericyclic mechanism.

When this compound is heated with an azide in the absence of a metal catalyst, it undergoes this cycloaddition. However, the reaction suffers from two major drawbacks compared to its catalyzed counterpart. Firstly, it requires elevated temperatures, often above 100°C, and long reaction times. wikipedia.org Secondly, the reaction lacks regioselectivity, producing a mixture of both 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.orgwikipedia.org The ratio of these isomers is dependent on the electronic and steric properties of the specific alkyne and azide partners.

Table 2: Comparison of Thermal vs. Copper-Catalyzed Cycloaddition

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) |

|---|---|---|

| Catalyst | None | Copper(I) |

| Temperature | High (e.g., >80-100 °C) | Room Temperature |

| Regioselectivity | Low (mixture of 1,4- and 1,5-isomers) | High (exclusively 1,4-isomer) |

| Reaction Rate | Slow | Highly Accelerated |

| Scope | Limited by thermal stability of reactants | Very Broad |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)

The terminal alkyne groups of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. libretexts.orgwikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an sp²-hybridized carbon of an aryl or vinyl halide. organic-chemistry.org

The reaction typically employs a dual catalytic system of a palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. libretexts.orgwikipedia.org The mechanism involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination with an organopalladium halide species. Applying the Sonogashira reaction to all three alkyne groups of this compound allows for the synthesis of star-shaped, π-conjugated systems with a central benzene (B151609) core, which are of interest in materials science for their electronic and photophysical properties.

Table 3: Illustrative Sonogashira Coupling Reactions with this compound

| Halide Partner | Palladium Catalyst | Co-catalyst | Base | Product Type |

|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | CuI | Triethylamine | Star-shaped Aryl-alkyne |

| 4-Bromopyridine | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | N-containing Conjugated Molecule |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂/PPh₃ | CuI | Triethylamine | Electron-deficient Conjugated System |

| Vinyl Bromide | Pd(PPh₃)₄ | CuI | Triethylamine | Tris-enyne Adduct |

This table outlines potential reaction partners and conditions for the Sonogashira coupling of this compound.

Other Alkyne-Based Transformations

Beyond cycloadditions and cross-coupling, the versatile terminal alkyne functionalities of this compound can undergo several other important transformations.

Glaser-Eglinton Coupling: This is an oxidative homocoupling of terminal alkynes to form a symmetrical diyne (butadiyne) linkage. Using a copper salt like copper(II) acetate (B1210297) in pyridine (B92270) (Eglinton conditions) or copper(I) chloride with an oxidant like O₂ (Glaser conditions) would lead to the intramolecular and intermolecular coupling of the propargyl groups, potentially forming complex cage-like structures or networked polymers.

Hydration: The acid-catalyzed hydration (often with a mercury(II) salt catalyst) of the terminal alkyne groups would proceed via Markovnikov addition of water. Tautomerization of the resulting enol intermediate would yield a tris-methyl ketone product, transforming the alkyne termini into carbonyl functionalities. youtube.com

Hydroboration-Oxidation: In contrast to hydration, hydroboration with a sterically hindered borane (B79455) (e.g., disiamylborane (B86530) or 9-BBN) followed by oxidative workup (H₂O₂) provides the anti-Markovnikov addition product. youtube.com For this compound, this would convert the three alkyne groups into terminal aldehydes. youtube.com

These transformations highlight the synthetic utility of this compound as a trivalent scaffold whose peripheral functionality can be precisely tailored for various applications in materials and polymer chemistry.

Applications of 1,3,5 Tris 2 Propynyloxy Benzene in Polymer Science

Role as a Trifunctional Cross-linking Agent in Polymer Networks

The structure of 1,3,5-Tris(2-propynyloxy)benzene, featuring three reactive propargyl ether groups, makes it an ideal candidate for use as a trifunctional cross-linking agent. In polymer chemistry, cross-linking agents are crucial for transforming linear polymer chains into a three-dimensional network, a process that significantly enhances the material's mechanical strength, thermal stability, and chemical resistance. The terminal alkyne functionalities of this compound can participate in various "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne reactions, offering efficient and highly specific pathways to form stable covalent bonds with appropriately functionalized polymer backbones.

Cross-linking of Poly(methyl methacrylate) (PMMA)

While specific research detailing the use of this compound for the cross-linking of Poly(methyl methacrylate) (PMMA) is not extensively documented in publicly available literature, the chemical principles of polymer modification suggest a viable pathway for such an application. To achieve cross-linking, PMMA would first need to be functionalized with groups that can react with the alkyne moieties of the cross-linker. A common strategy involves the copolymerization of methyl methacrylate (B99206) with a monomer containing a complementary functional group, such as an azide (B81097).

The resulting azide-functionalized PMMA could then be reacted with this compound via the CuAAC reaction. This would lead to the formation of triazole linkages, effectively creating a network structure where the trifunctional molecule acts as a junction point connecting three different polymer chains.

Hypothetical Reaction Scheme for Cross-linking of Azide-Functionalized PMMA:

| Reactant 1 | Reactant 2 | Catalyst | Resulting Linkage |

| Azide-functionalized PMMA | This compound | Copper(I) | 1,2,3-Triazole |

This method allows for precise control over the cross-linking density by varying the concentration of the trifunctional cross-linker and the degree of azide functionality in the PMMA chains.

Influence on Polymer Network Architecture and Performance

The incorporation of a trifunctional cross-linking agent like this compound would have a profound impact on the architecture and performance of the resulting polymer network. Compared to a difunctional cross-linker, which primarily extends the polymer chains, a trifunctional agent introduces branch points, leading to a more complex and interconnected network.

The expected enhancements in polymer properties include:

Increased Rigidity and Modulus: The formation of a denser, three-dimensional network would restrict the mobility of the polymer chains, leading to a stiffer material with a higher elastic modulus.

Enhanced Solvent Resistance: The cross-linked network would be less susceptible to swelling and dissolution in organic solvents compared to its linear counterpart.

The performance of the cross-linked polymer would be directly related to the efficiency of the cross-linking reaction and the concentration of the trifunctional agent.

Synthesis of Hyperbranched and Highly Branched Polymer Architectures

Hyperbranched polymers are a class of dendritic macromolecules characterized by a highly branched, tree-like structure and a large number of terminal functional groups. The synthesis of such polymers often involves the polymerization of ABx-type monomers, where 'A' and 'B' are reactive groups that can undergo a condensation reaction.

In this context, this compound can be conceptualized as a B3-type monomer, where the three alkyne groups are the 'B' functionalities. To form a hyperbranched polymer, this trialkyne monomer would need to be copolymerized with a molecule possessing two 'A' functionalities that can react with the alkynes, such as a diazide (an A2-type monomer).

The polyaddition reaction between a trialkyne (B3) and a diazide (A2) monomer, typically via CuAAC, would lead to the formation of a hyperbranched polytriazole. The resulting polymer would have a globular structure with numerous unreacted alkyne or azide terminal groups, depending on the stoichiometry of the monomers used. These terminal groups are available for further functionalization, opening up possibilities for a wide range of applications.

Development of Functional Polymeric Materials via this compound Integration

The integration of this compound into polymer structures can lead to the development of functional materials with tailored properties. The presence of the aromatic core and the potential for creating highly cross-linked or hyperbranched architectures can be exploited in several ways:

Materials with High Refractive Index: The benzene (B151609) ring in the core of the molecule can contribute to an increased refractive index in the resulting polymer, a desirable property for optical applications.

Microporous Polymers: The rigid, non-planar structure that can be formed through the polymerization of this trifunctional monomer can lead to the creation of polymers with intrinsic microporosity. These materials could have applications in gas storage, separation, and catalysis.

Functional Coatings and Adhesives: The terminal alkyne groups in partially reacted systems can be utilized for post-functionalization or for adhesion to various substrates through "click" chemistry, enabling the development of advanced coatings and adhesives.

While direct and extensive research on the applications of this compound in these specific areas of polymer science is not widely reported, its chemical structure provides a strong theoretical foundation for its potential as a valuable component in the design and synthesis of novel polymeric materials. Further investigation into its reactivity and the properties of the resulting polymers is warranted to fully explore its capabilities.

Integration of this compound in Porous Framework Materials: A Review of Current Research

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the integration of the chemical compound This compound into Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs).

The provided outline requests detailed information on the design, synthesis, and application of this specific molecule as a linker or building block in these advanced materials. This includes its use in creating propargyl-functionalized MOF linkers, its application in post-synthetic modification of MOFs via click chemistry, its role in controlling MOF architecture, and its use as a direct building block or functionalizing agent for COFs.

Extensive searches for scientific publications and technical documents using the compound's name and its CAS number (114233-80-6) in conjunction with terms such as "Metal-Organic Framework," "Covalent-Organic Framework," "MOF," "COF," "linker," and "post-synthetic modification" did not yield any specific studies on this topic. The available information is limited to its listing in chemical supplier catalogs. sigmaaldrich.comcalpaclab.com

While the concepts outlined are well-established in the fields of MOF and COF chemistry, they have been explored using other molecules. For instance:

Post-synthetic modification of MOFs using click chemistry is a known technique, but it has been demonstrated with other azide- or alkyne-functionalized linkers. nih.gov

Trifunctional linkers , such as 1,3,5-tris(4-carboxyphenyl)benzene, are commonly used to create specific topologies and control the architecture of MOFs. rsc.org

Trigonal building blocks , like 1,3,5-triformylbenzene, are fundamental to the synthesis of many COFs. ossila.com

However, the application of these established principles specifically to This compound has not been reported in the accessible scientific literature. Therefore, it is not possible to provide a scientifically accurate article that adheres to the detailed structure requested.

Integration of 1,3,5 Tris 2 Propynyloxy Benzene in Porous Framework Materials

Covalent-Organic Frameworks (COFs) Research

Methodologies for COF Construction via Alkyne-Based Reactions

The construction of Covalent Organic Frameworks (COFs) from building blocks containing terminal alkyne functionalities, such as 1,3,5-Tris(2-propynyloxy)benzene, primarily relies on robust carbon-carbon bond-forming reactions. These reactions are advantageous as they create stable acetylenic or diacetylenic linkages, resulting in highly conjugated and porous crystalline frameworks. The primary methodologies for incorporating alkyne monomers into COFs are Glaser coupling and Sonogashira cross-coupling reactions.

Glaser Coupling: Homocoupling of Terminal Alkynes

Glaser coupling is an oxidative reaction that dimerizes terminal alkynes to form a symmetrical diyne (buta-1,3-diyne) linkage. rsc.orgorganic-chemistry.org This methodology is particularly suited for the self-condensation of a single, multifunctional monomer like this compound to form a porous polymer network. The reaction is typically mediated by a copper(I) salt, such as CuCl or CuBr, in the presence of an oxidant (like O2 from air) and a base. rsc.org

The mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then undergoes oxidation to a copper(II) species, which facilitates the coupling of two acetylide radicals to form the new C-C bond of the diyne bridge. The Hay coupling is a well-known modification of the Glaser coupling that utilizes a soluble catalyst system, often a complex of copper(I) chloride with a chelating amine like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can enhance reaction versatility. organic-chemistry.org For the construction of a 2D COF from this compound, the intramolecular and intermolecular homocoupling of its three terminal alkyne groups would lead to a hexagonal porous sheet linked by diacetylene bridges.

Sonogashira Coupling: Cross-Coupling of Terminal Alkynes and Aryl/Vinyl Halides

The Sonogashira coupling reaction is a powerful and versatile method for forming C(sp)-C(sp²) bonds, making it highly suitable for COF synthesis. wikipedia.orglibretexts.org This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide. It is co-catalyzed by a palladium(0) complex and a copper(I) salt (typically CuI). wikipedia.orglibretexts.orgorganic-chemistry.org An amine base, such as triethylamine (B128534) or diisopropylamine, is required to neutralize the hydrogen halide byproduct and act as a solvent. wikipedia.org

In the context of COF synthesis using this compound, this C3-symmetric monomer would be reacted with a complementary C2-symmetric linker, such as a dihalogenated aromatic compound (e.g., 1,4-diiodobenzene, 1,4-dibromobenzene, or 4,4'-diiodobiphenyl). The reaction would proceed via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then engages in transmetalation with the palladium complex. Subsequent reductive elimination yields the coupled product and regenerates the active palladium(0) catalyst. This strategy allows for the precise construction of extended, crystalline frameworks with tunable pore sizes and electronic properties based on the choice of the complementary linker. libretexts.orgnih.gov

The table below summarizes the key aspects of these two primary alkyne-based COF construction methodologies as they would apply to this compound.

Table 1: Methodologies for Alkyne-Based COF Construction

| Methodology | Reaction Type | Monomers | Typical Catalysts | Base/Solvent | Resulting Linkage |

| Glaser Coupling | Homocoupling | This compound (self-condensation) | Cu(I) salts (e.g., CuCl, CuBr) with an oxidant (O₂) | Pyridine (B92270), TMEDA | Diyne (Buta-1,3-diyne) |

| Sonogashira Coupling | Cross-coupling | This compound + Dihaloaromatic (e.g., 1,4-diiodobenzene) | Pd(0) complex (e.g., Pd(PPh₃)₄) and Cu(I) salt (e.g., CuI) | Amine base (e.g., Et₃N, DIPEA) | Arylalkyne |

Supramolecular Assembly and Self Organization Studies

Self-Assembly of Benzene-1,3,5-Tricarboxamide Analogs and Related Scaffolds

Benzene-1,3,5-tricarboxamides (BTAs) are cornerstone molecules in supramolecular chemistry, renowned for their capacity to self-assemble into well-defined, one-dimensional aggregates. acs.org The driving force behind this assembly is the formation of a network of threefold, intermolecular hydrogen bonds between the amide groups of adjacent molecules. acs.orgresearchgate.net This specific and directional interaction causes the BTA molecules to stack on top of each other, creating stable, helical, rod-like structures. acs.org

The self-assembly process of BTAs can be categorized as either isodesmic (non-cooperative) or cooperative (nucleation-elongation), depending on the nature of the substituents attached to the amide groups. acs.org A cooperative mechanism, which is analogous to the polymerization of biological proteins like actin, leads to highly ordered and shape-persistent one-dimensional supramolecular polymers. acs.org The environment also plays a critical role; for instance, water-soluble BTAs functionalized with carboxylic acid groups can form diverse structures such as one-dimensional fibers, membranes, and even hollow nanotubes. acs.org

The versatility of the BTA scaffold allows for fine-tuning of its assembly properties. For example, modifying the hydrophobic substituents provides precise control over the viscoelasticity and stress-relaxation of the resulting hydrogels. nih.gov Furthermore, the stereochemistry of the side chains can dramatically influence the final assembled structure. A BTA monomer derived from a heterochiral valine ester was found to form long rod-like assemblies, whereas its homochiral counterpart only formed dimers under the same conditions. rsc.org This highlights the sensitivity of the self-assembly process to subtle molecular-level design changes.

Table 1: Factors Influencing the Self-Assembly of BTA Analogs

| Factor | Observation | Resulting Structures |

|---|---|---|

| Amide Substituents | Governs whether the assembly mechanism is cooperative or isodesmic. acs.org | Ordered 1D supramolecular polymers or less defined aggregates. acs.org |

| Solvent/Environment | Carboxylic acid functionalized BTAs in water can form varied morphologies. acs.org | 1D fibers, membranes, hollow nanotubes. acs.org |

| Hydrophobicity | Modulation of hydrophobic groups on the BTA core tunes material properties. nih.gov | Hydrogels with controlled viscoelasticity. nih.gov |

| Stereochemistry | Heterochiral monomers can form extended structures while homochiral ones form dimers. rsc.org | Long rods versus simple dimers. rsc.org |

Engineering Supramolecular Polymers and Fibrous Structures

The directed, one-dimensional stacking of BTA-based monomers is a powerful strategy for engineering supramolecular polymers and fibrous materials. These materials are held together by non-covalent bonds, which gives them unique properties such as responsiveness to stimuli and self-healing capabilities. acs.orgnih.gov The formation of these polymers is often a dynamic process, allowing for reversible monomer-to-polymer transitions. acs.org

Researchers have designed BTA monomers with distinct hydrophobic cores that self-assemble into photo-responsive fibers. nih.gov The stability and responsiveness of these fibers can be tuned by altering the molecular design, for instance, by extending the hydrophobic core of the monomer. acs.org Techniques such as Förster resonance energy transfer (FRET) can be employed to monitor the assembly state and stability of these fibrous aggregates in various media. nih.gov

The resulting fibrous structures can be highly complex. Water-soluble BTAs functionalized with short peptide sequences can assemble into twisted, higher-order nanofibers. nih.gov The final morphology, from simple cylinders to complex helices, is highly dependent on the nature and sequence of the amino acids, demonstrating a sophisticated level of structural control. nih.gov These dynamic and tunable properties make BTA-based supramolecular polymers attractive for advanced applications, including the development of materials that mimic the extracellular matrix (ECM) for tissue engineering. nih.gov

Table 2: Characteristics of Supramolecular Polymers from BTA Scaffolds

| Feature | Description |

|---|---|

| Driving Force | Primarily threefold intermolecular hydrogen bonding, supplemented by π-π stacking and hydrophobic interactions. acs.org |

| Dynamic Nature | The non-covalent linkages allow for reversible assembly and disassembly in response to stimuli like temperature or light. acs.orgnih.gov |

| Tunability | Stability, morphology, and mechanical properties can be precisely controlled by modifying monomer structure (e.g., hydrophobicity, chirality). nih.govrsc.orgacs.org |

| Hierarchical Structures | Monomers assemble into 1D fibers, which can further organize into higher-order twisted or bundled structures. nih.gov |

| Responsiveness | Can be designed to be responsive to external triggers, a key feature for "smart" materials. nih.govnih.gov |

Directed Assembly through Non-Covalent Interactions Induced by the Benzene (B151609) Core

The 1,3,5-substitution pattern of the central benzene core is the key architectural feature that directs self-assembly. This C3 symmetry pre-organizes the functional groups, facilitating specific and directional non-covalent interactions that lead to ordered supramolecular structures. While hydrogen bonding is the dominant interaction in BTA systems, other non-covalent forces are crucial for related scaffolds.

Non-covalent interactions are fundamental to the formation of a vast array of supramolecular structures and play a vital role in chemical and biological systems. researchgate.net The aromatic benzene ring itself can participate in various interactions, including π-π stacking, cation-π, and anion-π interactions, which are critical in fields from drug-receptor binding to crystal engineering. researchgate.net

For example, studies on 1,3,5-triethynylbenzene (B1295396) (TEB), a close analog of 1,3,5-Tris(2-propynyloxy)benzene, have shown that it can self-assemble into aligned molecular arrays on silicon surfaces. rsc.org This assembly is a prelude to in-situ polymerization, demonstrating how the benzene core can be used to pattern molecules on a substrate. rsc.org The synthesis of more complex derivatives like 1,3,5-tris[(4'-ethynylphenyl)ethynyl]benzene further expands the possibilities for creating intricate, non-covalently linked molecular architectures. sioc-journal.cn The variety of non-covalent interactions, from hydrogen bonds to electrostatic and van der Waals forces, provides a rich toolbox for designing complex chemical species. researchgate.net

Table 3: Non-Covalent Interactions in 1,3,5-Benzene-Based Assembly

| Interaction Type | Description | Example System |

|---|---|---|

| Hydrogen Bonding | Directional interaction between amide groups, leading to one-dimensional stacking. | Benzene-1,3,5-tricarboxamides (BTAs). acs.org |

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings, contributing to the stability of stacked assemblies. | Generally observed in BTA polymers and other aromatic systems. acs.orgresearchgate.net |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution, driving the assembly of amphiphilic BTAs. | Water-soluble BTAs forming fibers and nanotubes in water. acs.orgnih.gov |

| Molecule-Substrate Interactions | Adsorption and organization of molecules on a solid surface, leading to two-dimensional patterns. | 1,3,5-triethynylbenzene on a silicon surface. rsc.org |

Advanced Characterization Techniques in the Study of 1,3,5 Tris 2 Propynyloxy Benzene and Derived Materials

Spectroscopic Analysis (NMR, FTIR)

Spectroscopic methods are fundamental in confirming the synthesis and purity of 1,3,5-tris(2-propynyloxy)benzene and tracking its transformation into more complex architectures.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Due to the molecule's C3 symmetry, the ¹H NMR spectrum is relatively simple. The protons on the benzene (B151609) ring are chemically equivalent, as are the methylene (B1212753) protons and the acetylenic protons, leading to a few distinct signals. docbrown.info The chemical shifts provide information about the electronic environment of the protons. libretexts.org For instance, the aromatic protons are expected to appear in the downfield region (around 6-7 ppm), while the methylene and acetylenic protons will be found further upfield. netlify.appspectrabase.com

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The spectrum would show distinct signals for the aromatic carbons, the methylene carbons, and the two types of acetylenic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in this compound and its derivatives. The FTIR spectrum of the monomer will prominently feature characteristic absorption bands. researchgate.net The terminal alkyne C≡C-H stretch is typically observed as a sharp, weak band around 3300-3250 cm⁻¹, while the C≡C triple bond stretch appears around 2150-2100 cm⁻¹. The C-O-C ether linkages will show strong stretching vibrations in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present. researchgate.net In the formation of polymers or frameworks, the disappearance or shifting of the alkyne-related peaks can be monitored to confirm the reaction progress. researchgate.net

| Technique | Functional Group | Expected Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) |

|---|---|---|

| ¹H NMR | Aromatic C-H | ~6.5 - 7.0 |

| Methylene (O-CH₂) | ~4.7 | |

| Acetylenic (C≡C-H) | ~2.5 | |

| ¹³C NMR | Aromatic C-O | ~158 |

| Aromatic C-H | ~100 | |

| Acetylenic (C≡C) | ~78, ~76 | |

| Methylene (O-CH₂) | ~56 | |

| FTIR | Acetylenic C-H Stretch | ~3280 |

| Aromatic C-H Stretch | ~3050 | |

| Alkyne C≡C Stretch | ~2120 | |

| Aryl Ether C-O Stretch | ~1240, ~1050 |

X-ray Diffraction and Crystallographic Analysis of this compound Derivatives and Frameworks

X-ray diffraction (XRD) is an indispensable technique for determining the crystalline structure of materials derived from this compound, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.govnih.govresearchgate.net

Single-crystal X-ray diffraction , when applicable, provides the most detailed atomic-level picture of the three-dimensional structure, including bond lengths, bond angles, and the precise arrangement of atoms within the crystal lattice. rsc.org This technique is crucial for unequivocally determining the topology and pore structure of novel crystalline frameworks.

Powder X-ray diffraction (PXRD) is more commonly used for the routine characterization of polycrystalline materials. nih.gov The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase. By comparing the experimental PXRD pattern with simulated patterns from single-crystal data or theoretical models, the phase purity and crystallinity of the synthesized material can be assessed. PXRD is also instrumental in monitoring the structural changes that may occur upon guest molecule adsorption/desorption or during post-synthetic modifications. rsc.org The positions and intensities of the diffraction peaks provide information about the unit cell dimensions and the long-range order of the framework.

Infrared crystallography, which utilizes polarization-dependent FTIR, can also be employed to determine the orientation of the organic linkers within thin films of framework materials. rsc.org

Electron Microscopy for Morphological Investigations (SEM, TEM)

Electron microscopy techniques are vital for visualizing the morphology, particle size, and fine structural details of materials derived from this compound.

Transmission Electron Microscopy (TEM) offers even higher magnification and resolution, allowing for the visualization of the internal structure of the material. researchgate.net In the context of porous frameworks like COFs and MOFs, TEM can be used to observe the pore channels and the arrangement of the molecular building blocks. oaepublish.com Recent advances in low-dose TEM have even enabled the imaging of individual small molecules within the pores of these sensitive frameworks, providing unprecedented insight into their structure. oaepublish.com

Thermal and Porosity Analysis for Framework Materials (TGA, BET)

The performance of framework materials in applications such as gas storage and separation is critically dependent on their thermal stability and porosity, which are assessed using thermogravimetric analysis and gas sorption measurements.

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the material. researchgate.net The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air), and its weight is continuously monitored. The resulting TGA curve shows the temperatures at which the material decomposes. mdpi.com For porous frameworks, TGA can indicate the temperature at which guest molecules are released from the pores and the ultimate decomposition temperature of the framework itself, which is a crucial parameter for determining the material's operational window. researchgate.net

Brunauer-Emmett-Teller (BET) analysis is the standard method for determining the specific surface area of a porous material. youtube.comresearchgate.net The analysis is based on the physisorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperature. By measuring the amount of gas adsorbed at different partial pressures, an adsorption-desorption isotherm is generated. The BET equation is then applied to the isotherm data to calculate the specific surface area. microtrac.com The shape of the isotherm and the presence of a hysteresis loop also provide qualitative information about the pore size distribution (microporous, mesoporous, or macroporous).

| Analysis | Parameter | Typical Value Range for COFs/MOFs | Information Obtained |

|---|---|---|---|

| TGA | Guest Release Temperature | 50 - 200 °C | Temperature for solvent/guest removal from pores. |

| Decomposition Temperature | 300 - 500 °C | Thermal stability of the framework. | |

| BET | Specific Surface Area | 100 - 6000 m²/g | Total accessible surface area for molecular interactions. |

| Pore Volume | 0.1 - 3.0 cm³/g | Total volume of the pores within the material. |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Effects

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity. For molecules with a C3 symmetry axis like 1,3,5-Tris(2-propynyloxy)benzene, these calculations can reveal the distribution of electron density and the nature of intramolecular interactions.

While specific quantum chemical calculations for this compound were not found in the provided search results, studies on similar molecules, such as 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, have employed Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) to understand their supramolecular environment and intermolecular interactions. nih.gov For instance, in related trisubstituted benzene (B151609) compounds, DFT calculations have been used to determine optimized molecular structures and to analyze non-covalent interactions like C-H···π interactions, which can influence the molecular conformation. nih.gov It is reasonable to infer that similar computational approaches would be valuable in assessing the planarity of the central benzene ring and the orientation of the propargyl ether groups in this compound.

The electronic effects within the molecule, such as the influence of the electron-donating ether linkages and the electron-withdrawing alkyne groups, can also be quantified through quantum chemical calculations. These calculations would provide insights into the molecule's reactivity, particularly at the terminal acetylene (B1199291) protons, which are crucial for polymerization reactions.

| Computational Method | Application to Analogous Systems | Potential Insights for this compound |

| Density Functional Theory (DFT) | Calculation of optimized geometries and intermolecular interaction energies in trisubstituted benzenes. nih.gov Modeling of self-assembly in benzene-1,3,5-triyl-tribenzoic acid. researchgate.net | Prediction of the most stable conformation, bond lengths, and bond angles. Analysis of the electronic effects of the propargyloxy substituents on the benzene ring. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of non-covalent interactions in substituted pyrazole (B372694) derivatives. nih.gov | Identification and quantification of intramolecular hydrogen bonds and other weak interactions that influence the molecular structure. |

Theoretical Modeling of Polymerization and Cross-linking Processes

The presence of three terminal alkyne groups makes this compound an ideal candidate for forming highly cross-linked polymers. Theoretical modeling can play a significant role in understanding the mechanisms and kinetics of these polymerization and cross-linking reactions.

Although specific theoretical models for the polymerization of this compound were not detailed in the search results, computational methods are frequently used to study similar processes. For example, DFT calculations can be used to model the reaction pathways of cyclotrimerization or other coupling reactions of the terminal alkyne groups. Such models could predict the activation energies for different reaction steps and help in understanding the conditions required for efficient polymerization.

Molecular dynamics (MD) simulations could further be employed to model the growth of the polymer network. By simulating the interactions of multiple monomer units, MD can provide insights into the evolution of the network structure, the degree of cross-linking, and the formation of porous architectures. These simulations are instrumental in predicting how the initial arrangement of monomers might influence the final properties of the polymer.

Computational Design and Prediction of Framework Structures and Properties

The rigid, C3-symmetric structure of this compound makes it a promising building block for the computational design of porous organic frameworks (POFs) or covalent organic frameworks (COFs). Computational design allows for the in silico construction and evaluation of hypothetical framework structures before their experimental synthesis.

Studies on related trisubstituted benzene derivatives have demonstrated the power of this approach. For example, computational quantum chemistry has been used to design lantern organic framework (LOF) materials, where density functional theory was employed to determine optimal structures for forming porous materials. nih.gov Similarly, theoretical models have been developed to describe the self-assembly of molecules like benzene-1,3,5-triyl-tribenzoic acid into ordered structures. researchgate.net These studies often use computational methods to predict key properties of the resulting frameworks, such as their porosity, surface area, and gas sorption capabilities.

For frameworks derived from this compound, computational methods could be used to:

Predict Crystal Packing and Porosity: By simulating the self-assembly of the monomer, it is possible to predict the most likely crystal structures of the resulting polymer and to calculate key parameters like pore size distribution and accessible surface area.

Estimate Gas Adsorption Properties: Grand Canonical Monte Carlo (GCMC) simulations are a powerful tool for predicting the uptake of gases like CO2, CH4, and H2 within a given framework structure. This allows for the screening of potential materials for applications in gas storage and separation.

Evaluate Mechanical Stability: Molecular dynamics simulations can be used to assess the mechanical properties of the designed frameworks, such as their bulk modulus and shear modulus, providing insights into their robustness.

The table below summarizes the computational techniques that could be applied to the design and property prediction of frameworks based on this compound, based on methodologies used for analogous systems.

| Computational Technique | Application in Framework Design | Predicted Properties |

| Density Functional Theory (DFT) | Optimization of monomer and framework geometries. Calculation of interaction energies between monomer units. nih.gov | Stable framework topologies, electronic band structure, reaction energetics. |

| Molecular Dynamics (MD) | Simulation of framework self-assembly and thermal stability. nih.gov | Network formation, mechanical properties, diffusion of guest molecules. |

| Grand Canonical Monte Carlo (GCMC) | Simulation of gas adsorption in porous structures. | Gas uptake capacities, adsorption isotherms, selectivity for different gases. |

Future Research Directions and Potential Innovations

Expanding the Scope of Click Chemistry with 1,3,5-Tris(2-propynyloxy)benzene

The trifunctional nature of this compound makes it an ideal scaffold for the construction of complex and highly ordered macromolecular structures through click chemistry. Future research is poised to leverage this attribute to create novel materials with precisely controlled architectures.

One of the most exciting avenues of exploration lies in the synthesis of advanced dendrimers and hyperbranched polymers. By reacting this compound with molecules containing one or more azide (B81097) groups, chemists can construct successive generations of dendrimers with a high degree of branching and a large number of terminal functional groups. These dendritic structures hold immense promise in fields such as drug delivery, where they can encapsulate therapeutic agents and be decorated with targeting ligands for cell-specific delivery.

Furthermore, the use of this compound as a cross-linking agent in polymer synthesis is a burgeoning area of research. Its ability to form three covalent linkages allows for the creation of highly stable and well-defined polymer networks. These networks can be tailored for specific applications, such as hydrogels for tissue engineering or advanced coatings with enhanced mechanical properties.

| Potential Click Chemistry Partners for this compound | Resulting Structure | Potential Application |

| Mono-azido functionalized polymers | Graft copolymers | Advanced drug delivery systems |

| Di-azido functionalized linkers | Cross-linked polymer networks | High-performance hydrogels |

| Azido-terminated dendrons | Higher-generation dendrimers | Nanocarriers for therapeutics and imaging agents |

| Azido-functionalized nanoparticles | Surface-modified nanoparticles | Targeted drug delivery, biosensors |

Rational Design of Next-Generation Functional Materials

The rigid, planar core and the reactive peripheral groups of this compound make it an exemplary candidate for the rational design of next-generation functional materials. By carefully selecting the molecules to be "clicked" onto its alkyne terminals, researchers can systematically tune the properties of the resulting materials.

A significant area of future research will involve the incorporation of this molecule into metal-organic frameworks (MOFs). The alkyne groups can be post-synthetically modified within a pre-formed MOF, or the triazole rings formed from the click reaction can act as coordination sites for metal ions, leading to novel MOF topologies. These "clicked-MOFs" could exhibit enhanced gas storage capacities, improved catalytic activity, and novel sensing capabilities. For instance, the introduction of specific functional groups via click chemistry could create MOFs with selective binding sites for environmental pollutants or biomarkers.

Another promising direction is the development of advanced liquid crystals and organic light-emitting diodes (OLEDs). The C3-symmetric core of this compound can induce specific packing arrangements in the solid state, which is a key requirement for liquid crystalline behavior. By attaching mesogenic (liquid crystal-forming) or chromophoric (light-emitting) units to the alkyne groups, researchers can design novel materials for display technologies and solid-state lighting.

| Functional Unit to be "Clicked" | Target Material Class | Potential Property/Application |

| Porphyrins, Phthalocyanines | Photosensitizers | Photodynamic therapy, solar energy conversion |

| Fluorescent dyes | Fluorescent probes | Bio-imaging, chemical sensing |

| Redox-active molecules (e.g., ferrocene) | Electrochemical materials | Sensors, molecular electronics |

| Liquid crystal mesogens | Liquid crystals | Advanced display technologies |

Advanced Methodologies for Controlled Synthesis and Self-Assembly

The future of materials science lies not only in the synthesis of new molecules but also in the precise control over their organization into larger, functional assemblies. This compound is an ideal platform for exploring advanced methodologies for controlled synthesis and self-assembly.

Future research will likely focus on developing one-pot, sequential click reactions where different azide-containing molecules are added in a specific order to create highly complex, multifunctional structures in a single reaction vessel. This would represent a significant step forward in synthetic efficiency and would allow for the creation of materials with unprecedented levels of complexity and functionality.

Furthermore, the derivatives of this compound, particularly those formed through click chemistry, are expected to exhibit fascinating self-assembly behavior. The introduction of hydrogen-bonding motifs, such as amides or ureas, onto the triazole rings can drive the formation of well-defined supramolecular structures, such as nanofibers, gels, and vesicles. The ability to control the self-assembly process through molecular design opens up possibilities for creating "smart" materials that can respond to external stimuli such as pH, temperature, or light.

Interdisciplinary Research Avenues Involving this compound

The versatility of this compound will undoubtedly foster a wide range of interdisciplinary research collaborations, bridging the gap between chemistry, materials science, biology, and medicine.

In the realm of bioconjugation, this trifunctional linker can be used to attach multiple copies of a biomolecule, such as a peptide or an antibody, to a nanoparticle or a drug molecule. This multivalency can significantly enhance the binding affinity and therapeutic efficacy of the resulting conjugate. For example, a drug molecule functionalized with this compound could be decorated with three different targeting ligands to improve its specificity for cancer cells.

Another exciting interdisciplinary frontier is the development of novel biosensors. The alkyne groups of this compound can be used to immobilize enzymes or antibodies onto a sensor surface. The high density of bioreceptors that can be achieved using this trifunctional linker could lead to biosensors with significantly improved sensitivity and detection limits.

The exploration of this compound and its derivatives is still in its early stages, yet the potential for innovation is immense. Its unique combination of a rigid core, trifunctionality, and click-reactivity makes it a cornerstone for the development of the next generation of advanced materials and technologies. As researchers continue to unlock the potential of this remarkable molecule, we can expect to see a wave of new discoveries and applications that will shape the future of science and engineering.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3,5-Tris(2-propynyloxy)benzene, and how can reaction efficiency be optimized?

- Methodology : A common approach involves nucleophilic substitution reactions using 1,3,5-trihydroxybenzene (phloroglucinol) and propargyl bromide. The reaction is typically conducted in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃ or Cs₂CO₃ at 80–100°C for 12–24 hours. Optimization includes:

- Catalyst selection : Cs₂CO₃ enhances reactivity due to its strong basicity and solubility .

- Solvent purity : Anhydrous conditions prevent hydrolysis of propargyl bromide.

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (ethanol/water) yields pure product.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Look for characteristic peaks (e.g., aromatic protons at δ 6.7–7.0 ppm, propargyl CH₂ at δ 4.2–4.5 ppm, and terminal alkynes at δ 2.5–3.0 ppm) .

- FT-IR : Confirm C≡C stretches at ~2100–2250 cm⁻¹ .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+NH₄]⁺) with <5 ppm mass accuracy .

Advanced Research Questions

Q. What crystallographic techniques are suitable for analyzing the molecular packing and supramolecular interactions of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals:

- Space group and unit cell parameters : For analogous tri-substituted benzene derivatives, triclinic P1 symmetry is common with unit cell dimensions a = 9.48 Å, b = 10.69 Å, c = 11.48 Å .

- Intermolecular interactions : Weak C–H···O or π–π stacking (3.5–4.0 Å) can influence thermal stability .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Case example : Unexpected splitting in ¹H NMR signals may arise from restricted rotation of propargyl groups or polymorphism.

- Methodology :

- Variable-temperature NMR : Conduct experiments at 25–60°C to observe dynamic effects .

- PXRD : Compare experimental patterns with simulated data from SCXRD to identify polymorphs .

- DFT calculations : Model optimized geometries to predict NMR chemical shifts (e.g., using Gaussian 16 with B3LYP/6-31G*) .

Q. What strategies improve the thermal stability of this compound in high-temperature applications?

- Methodology :

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., ~250°C for tri-substituted benzene derivatives) .

- Structural modifications : Introduce bulky substituents (e.g., tert-butyl groups) to sterically hinder degradation pathways .

- Crosslinking : Utilize alkyne groups for click chemistry to form thermally robust networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.